4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with the molecular formula C14H17BrN2O5S and a molecular weight of 405.26 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a bromobenzenesulfonyl group and a butanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as n-arylpiperazines , which are known to interact with various receptors and enzymes in the body.
Mode of Action
N-arylpiperazines, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Preparation Methods
The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired product .
Chemical Reactions Analysis
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming different heterocyclic compounds.
Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Contains a methyl group instead of a bromine atom.
4-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Features a nitro group in place of the bromine atom.
The uniqueness of this compound lies in its bromobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKBSCDVAXWLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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